molecular formula C10H6ClIN2O B13085507 3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde

3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13085507
M. Wt: 332.52 g/mol
InChI Key: UNDWLWCZXPCBOW-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of heterocyclic compounds known as pyrazoles. This compound is characterized by the presence of a chloro group at the third position and an iodo group at the fourth position of the pyrazole ring, which is attached to a benzaldehyde moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure. The reaction is catalyzed by iodine, which facilitates the formation of electrophilic particles as intermediates . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and iodo groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: 3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzoic acid.

    Reduction: 3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various functionalized compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is unique due to its specific substitution pattern on the pyrazole ring and the presence of the benzaldehyde moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H6ClIN2O

Molecular Weight

332.52 g/mol

IUPAC Name

3-chloro-2-(4-iodopyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C10H6ClIN2O/c11-9-3-1-2-7(6-15)10(9)14-5-8(12)4-13-14/h1-6H

InChI Key

UNDWLWCZXPCBOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C=C(C=N2)I)C=O

Origin of Product

United States

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